molecular formula C17H21ClN4 B7635543 7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline

7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline

Katalognummer B7635543
Molekulargewicht: 316.8 g/mol
InChI-Schlüssel: ORHSYLUGIXLVDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a quinazoline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Wirkmechanismus

The mechanism of action of 7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. Specifically, the compound has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are involved in the development and progression of cancer.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been shown to exhibit a range of other biochemical and physiological effects. These include anti-inflammatory and anti-oxidant activity, as well as the ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline in lab experiments include its potent anti-cancer activity, as well as its ability to exhibit a range of other biochemical and physiological effects. However, limitations include the complex synthesis method required to produce the compound, as well as the potential for off-target effects.

Zukünftige Richtungen

There are several future directions for the investigation of 7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline. One area of interest is the development of more efficient synthesis methods for the compound, which would enable larger-scale production for use in preclinical and clinical studies. Additionally, further investigation is needed to fully understand the compound's mechanism of action and potential therapeutic applications in other areas beyond cancer treatment, such as neurological disorders.

Synthesemethoden

The synthesis of 7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline can be achieved through a multi-step process involving the reaction of various reagents. One such method involves the reaction of 4-(4-pyrrolidin-1-ylpiperidin-1-yl)aniline with 7-chloro-1,2,3,4-tetrahydroquinazoline in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been investigated for its potential use in various scientific research applications. One such area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that the compound exhibits potent anti-cancer activity, making it a promising candidate for further investigation.

Eigenschaften

IUPAC Name

7-chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4/c18-13-3-4-15-16(11-13)19-12-20-17(15)22-9-5-14(6-10-22)21-7-1-2-8-21/h3-4,11-12,14H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHSYLUGIXLVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.